molecular formula C7H3BrN2O B8090098 2-Bromo-4-formylnicotinonitrile

2-Bromo-4-formylnicotinonitrile

Cat. No.: B8090098
M. Wt: 211.02 g/mol
InChI Key: BHOICOVDIWJZON-UHFFFAOYSA-N
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Description

2-Bromo-4-formylnicotinonitrile is an organic compound with the molecular formula C7H3BrN2O It is a derivative of nicotinonitrile, featuring a bromine atom at the second position and a formyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylnicotinonitrile typically involves the bromination of 4-formylnicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylnicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The formyl group can be reduced to a hydroxyl group or further to a methyl group.

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include 2-substituted-4-formylnicotinonitriles.

    Reduction: Products include 2-bromo-4-hydroxymethylnicotinonitrile or 2-bromo-4-methylnicotinonitrile.

    Oxidation: Products include 2-bromo-4-carboxynicotinonitrile.

Scientific Research Applications

2-Bromo-4-formylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylnicotinonitrile in biological systems involves its interaction with cellular targets. The bromine atom and formyl group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylnicotinonitrile
  • 2-Bromo-4-hydroxymethylnicotinonitrile
  • 2-Bromo-4-carboxynicotinonitrile

Uniqueness

2-Bromo-4-formylnicotinonitrile is unique due to the presence of both a bromine atom and a formyl group on the nicotinonitrile scaffold.

Properties

IUPAC Name

2-bromo-4-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O/c8-7-6(3-9)5(4-11)1-2-10-7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOICOVDIWJZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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